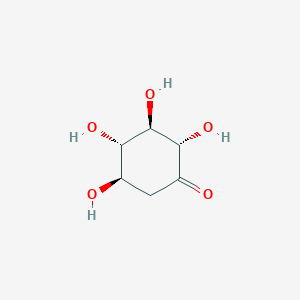

2-Deoxy-scyllo-inosose

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4-7,9-11H,1H2/t2-,4+,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYCZKBRQBKGJW-FSZQNWAESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](C1=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301243676 | |

| Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78963-40-3 | |

| Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78963-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core of Aminoglycoside Biosynthesis: A Technical Guide to the 2-Deoxy-scyllo-inosose Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-deoxy-scyllo-inosose (DOI) biosynthetic pathway is a critical metabolic route in Streptomyces and other actinomycetes, laying the foundation for the synthesis of a wide array of clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, and tobramycin. This technical guide provides an in-depth exploration of the core enzymatic steps, from the cyclization of glucose-6-phosphate to the formation of the central aminocyclitol scaffold, 2-deoxystreptamine (B1221613) (2-DOS). We present a consolidation of quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the biosynthetic pathway and associated workflows. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, synthetic biology, and drug development, facilitating a deeper understanding and enabling the rational engineering of these pathways for the generation of novel antibiotic derivatives.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of secondary metabolites, a significant portion of which are antibiotics. Among these, the aminoglycosides represent a major class of potent bactericidal agents that primarily target the bacterial ribosome, leading to the inhibition of protein synthesis.[1] The biosynthesis of many of these antibiotics shares a common origin: the formation of a 2-deoxystreptamine (2-DOS) core, which is derived from the central precursor, this compound (DOI).[1]

The DOI pathway commences with the intricate cyclization of a primary metabolite, D-glucose-6-phosphate, and proceeds through a series of enzymatic modifications including transamination and oxidation to furnish the 2-DOS scaffold.[2][3] Understanding the enzymes that catalyze these transformations is paramount for efforts in pathway engineering and the combinatorial biosynthesis of novel aminoglycosides to combat the growing threat of antibiotic resistance.[4] This guide will dissect the core biosynthetic pathway, focusing on the key enzymatic players and the experimental methodologies used for their characterization in Streptomyces.

The this compound Biosynthetic Pathway

The biosynthesis of 2-deoxystreptamine from D-glucose-6-phosphate in Streptomyces is a multi-step enzymatic cascade. The core pathway involves three key enzymes that have been identified and characterized in various aminoglycoside-producing strains.

Key Enzymes and Reactions

-

This compound Synthase (DOIS): This enzyme catalyzes the first committed step in the pathway, the conversion of D-glucose-6-phosphate to this compound.[5] This reaction is a complex intramolecular cyclization that involves an NAD+-dependent oxidation at C-4, followed by phosphate (B84403) elimination and a final aldol (B89426) condensation.[6]

-

L-glutamine:this compound Aminotransferase: Following the formation of DOI, an aminotransferase utilizes L-glutamine as an amino donor to introduce the first amino group, yielding 2-deoxy-scyllo-inosamine (B1216308).[7][8] This enzyme is a crucial link between primary and secondary metabolism.

-

2-Deoxy-scyllo-inosamine Dehydrogenase: The subsequent step involves the oxidation of 2-deoxy-scyllo-inosamine at the C-1 position, a reaction catalyzed by a dehydrogenase. This NAD(P)+-dependent enzyme generates 3-amino-2,3-dideoxy-scyllo-inosose.[9]

-

Second Aminotransferase Activity: The final step in the formation of the 2-deoxystreptamine core is a second transamination reaction, which introduces an amino group at the C-1 position of 3-amino-2,3-dideoxy-scyllo-inosose. Evidence suggests that the same L-glutamine:this compound aminotransferase may catalyze this second transamination step.[3]

The overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data on Pathway Enzymes

| Enzyme | Gene (Example) | Source Organism | Substrate | Km (μM) | kcat (s-1) | Vmax (nmol min-1 mg-1) | Reference(s) |

| This compound Synthase | btrC | Bacillus circulans | D-Glucose-6-Phosphate | 900 | 0.073 | - | [5] |

| This compound Synthase | btrC | Bacillus circulans | NAD+ | 170 | - | - | [5] |

| L-glutaminase | - | Streptomyces sp. | L-glutamine | 2620 | - | 10.2 (U/mL) | [3] |

Note: The Vmax for L-glutaminase is reported in Units/mL, where one unit is defined as the amount of enzyme that produces 1 µmol of ammonia (B1221849) per minute under standard assay conditions. Kinetic data for the aminotransferase and dehydrogenase specific to the DOI pathway in Streptomyces are still areas of active research.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the this compound biosynthetic pathway.

Cloning, Expression, and Purification of Pathway Enzymes

A general workflow for obtaining purified enzymes for characterization is outlined below.

References

- 1. Enzymatic Adenylylation by Aminoglycoside 4′-Adenylyltransferase and 2′′-Adenylyltransferase as a Means of Determining Concentrations of Aminoglycoside Antibiotics in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and characterization of this compound synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of aminoglycoside antibiotics: cloning, expression and characterisation of an aminotransferase involved in the pathway to 2-deoxystreptamine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. 2-Deoxy-scyllo-inosamine dehydrogenase - Wikipedia [en.wikipedia.org]

The Central Role of 2-Deoxy-scyllo-inosose in the Biosynthesis of Aminoglycoside Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoglycoside antibiotics have long been a cornerstone in the treatment of serious bacterial infections. Their biosynthesis is a complex enzymatic cascade, at the heart of which lies the formation of the aminocyclitol core, 2-deoxystreptamine (B1221613) (2-DOS). The very first committed step in the formation of 2-DOS is the conversion of the primary metabolite D-glucose-6-phosphate into a unique carbocycle, 2-Deoxy-scyllo-inosose (DOI) . This technical guide provides an in-depth exploration of the pivotal role of DOI in the biosynthesis of aminoglycosides, detailing the enzymatic processes, quantitative data, experimental methodologies, and the intricate pathways involved. Understanding the biosynthesis of this crucial precursor is paramount for the rational design of novel aminoglycoside antibiotics and for the bioengineering of strains with improved production titers.

The Biosynthetic Pathway of 2-Deoxystreptamine: The Genesis of the Aminocyclitol Core

The journey from a common sugar phosphate (B84403) to the central scaffold of many clinically significant aminoglycosides is a three-step enzymatic process. This pathway is highly conserved across various aminoglycoside-producing bacteria, including species of Streptomyces and Bacillus.[1]

The initial and rate-limiting step is the intricate cyclization of D-glucose-6-phosphate to form this compound. This reaction is catalyzed by the enzyme This compound synthase (DOIS) . The genes encoding this enzyme are often designated as btrC, neoC, or kanC in the butirosin, neomycin, and kanamycin (B1662678) biosynthetic gene clusters, respectively.[2]

Following its formation, DOI is then aminated at the C-1 position by L-glutamine:this compound aminotransferase , utilizing L-glutamine as the amino donor to produce 2-deoxy-scyllo-inosamine. The final step involves an oxidation-transamination sequence, catalyzed by 2-deoxy-scyllo-inosamine dehydrogenase and the same aminotransferase, to introduce a second amino group at the C-3 position, yielding the symmetrical 2-deoxystreptamine.

Quantitative Data on Key Enzymes

The efficiency of the biosynthetic pathway is dictated by the kinetic parameters of its constituent enzymes. Below is a summary of the available quantitative data for the enzymes involved in the conversion of D-glucose-6-phosphate to 2-deoxystreptamine.

| Enzyme | Gene | Organism | Substrate(s) | Km (M) | kcat (s-1) | Metal Ion Requirement |

| This compound synthase (DOIS) | btrC | Bacillus circulans | D-Glucose-6-phosphate | 9.0 x 10-4[3][4] | 7.3 x 10-2[3][4] | Co2+ (essential)[3][4] |

| NAD+ | 1.7 x 10-4[3][4] | - | ||||

| L-glutamine:this compound aminotransferase | btrS | Bacillus circulans | This compound, L-glutamine | - | - | Pyridoxal phosphate |

| 2-deoxy-scyllo-inosamine dehydrogenase | - | Streptomyces fradiae | 2-Deoxy-scyllo-inosamine, NAD+ | - | - | Zn2+[5] |

Experimental Protocols

Heterologous Expression and Purification of Recombinant this compound Synthase (DOIS)

This protocol describes the expression of the btrC gene from Bacillus circulans in E. coli and the subsequent purification of the recombinant DOIS enzyme.

a. Gene Cloning and Expression Vector Construction:

-

Amplify the btrC gene from the genomic DNA of Bacillus circulans using PCR with primers incorporating suitable restriction sites (e.g., NdeI and XhoI).

-

Digest the PCR product and the pET-28a(+) expression vector with the corresponding restriction enzymes.

-

Ligate the digested btrC gene into the pET-28a(+) vector to create the expression plasmid, pET-btrC. This construct will produce a recombinant protein with an N-terminal His6-tag.

-

Transform the pET-btrC plasmid into E. coli DH5α for plasmid propagation and then into an expression host strain such as E. coli BL21(DE3).

b. Protein Expression:

-

Inoculate a single colony of E. coli BL21(DE3) harboring pET-btrC into 50 mL of LB medium containing kanamycin (50 µg/mL).

-

Grow the culture overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium containing kanamycin with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture at a reduced temperature, for example, 18°C, for 16-20 hours to enhance the yield of soluble protein.

c. Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer containing 20 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His6-tagged DOIS with elution buffer (lysis buffer containing 250 mM imidazole).

-

Analyze the purity of the eluted fractions by SDS-PAGE.

-

Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

Enzyme Assay for this compound Synthase (DOIS)

The activity of DOIS can be determined by quantifying the amount of DOI produced from D-glucose-6-phosphate. A common method involves derivatization of the DOI product followed by GC-MS analysis.[3]

a. Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM D-glucose-6-phosphate

-

1 mM NAD+

-

1 mM CoCl2

-

Purified DOIS enzyme (appropriate concentration)

b. Assay Procedure:

-

Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified DOIS enzyme.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of methanol.

-

Centrifuge to remove the precipitated protein.

-

Evaporate the supernatant to dryness.

c. Derivatization and GC-MS Analysis:

-

To the dried residue, add hydroxylamine (B1172632) hydrochloride in pyridine (B92270) and heat at 80°C for 30 minutes to form the oxime derivative of DOI.

-

Evaporate the pyridine and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 80°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.

-

Analyze the derivatized sample by GC-MS. The DOI-oxime-TMS derivative can be identified and quantified based on its retention time and mass spectrum.

Assay for L-glutamine:this compound Aminotransferase

The activity of this aminotransferase can be assayed by monitoring the conversion of DOI to 2-deoxy-scyllo-inosamine. This often involves HPLC analysis.

a. Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 8.0)

-

5 mM this compound (DOI)

-

10 mM L-glutamine

-

0.1 mM Pyridoxal phosphate

-

Purified aminotransferase enzyme

b. Assay Procedure:

-

Set up the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme.

-

Incubate at 37°C for a suitable time (e.g., 60 minutes).

-

Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes).

-

Centrifuge to remove denatured protein.

-

Analyze the supernatant by HPLC to quantify the formation of 2-deoxy-scyllo-inosamine. A common method involves pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde) to allow for sensitive detection.

Conclusion and Future Perspectives

This compound stands as the gatekeeper to the biosynthesis of a vast and clinically vital class of antibiotics. A thorough understanding of its formation and subsequent enzymatic transformations is crucial for the future of aminoglycoside research and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field.

Future efforts should focus on:

-

Expanding the quantitative dataset: Characterizing the kinetic parameters of all three core enzymes from a wider range of aminoglycoside producers will provide a more complete picture of the pathway's regulation and efficiency.

-

Structural biology: While the structure of DOIS has been elucidated, obtaining crystal structures of the aminotransferase and dehydrogenase will provide invaluable insights into their catalytic mechanisms and substrate specificities.

-

Metabolic engineering: With a detailed understanding of the biosynthetic pathway, metabolic engineering strategies can be more effectively designed to increase the flux towards DOI and, consequently, enhance the overall yield of aminoglycoside antibiotics. This could involve overexpression of the key enzymes, elimination of competing pathways, and optimization of fermentation conditions.

By continuing to unravel the intricacies of DOI biosynthesis, the scientific community can pave the way for the creation of novel, more effective, and safer aminoglycoside antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. L-glutamine provides acid resistance for Escherichia coli through enzymatic release of ammonia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Deoxy-scyllo-inosamine dehydrogenase (SAM-dependent) - Wikipedia [en.wikipedia.org]

- 3. Biochemical studies on this compound, an early intermediate in the biosynthesis of 2-deoxystreptamine. II. Quantitative analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of this compound synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Deoxy-scyllo-inosamine dehydrogenase - Wikipedia [en.wikipedia.org]

The Catalytic Blueprint of 2-Deoxy-scyllo-inosose Synthase (DOIS): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-scyllo-inosose synthase (DOIS), a key enzyme in the biosynthesis of 2-deoxystreptamine (B1221613) (DOS)-containing aminoglycoside antibiotics, catalyzes the intricate transformation of D-glucose-6-phosphate (G-6-P) into this compound. This multistep reaction is a critical entry point for the production of clinically significant antibiotics such as neomycin, kanamycin, and gentamicin.[1][2] Understanding the precise mechanism of DOIS is paramount for the rational design of novel antibiotics and for the development of inhibitors to combat antibiotic resistance. This technical guide provides an in-depth exploration of the DOIS mechanism, supported by available data, detailed experimental protocols, and visual representations of the catalytic cycle and associated workflows.

Core Catalytic Mechanism

The enzymatic conversion of D-glucose-6-phosphate to this compound by DOIS is a complex, multi-step process that involves oxidation, phosphate (B84403) elimination, reduction, and an intramolecular aldol (B89426) condensation.[1][3] The reaction is dependent on the presence of a NAD+ cofactor and a divalent metal ion, typically Co2+.[1][4] The overall transformation can be dissected into the following key stages:

-

Oxidation: The catalytic cycle is initiated by the NAD+-dependent oxidation of the C4 hydroxyl group of the substrate, D-glucose-6-phosphate. This step is crucial for activating the substrate for the subsequent elimination reaction.[5]

-

Phosphate Elimination: Following oxidation, a phosphate group is eliminated from C6. Crystal structures of DOIS from Bacillus circulans in complex with a substrate analog suggest that this phosphate elimination proceeds via a syn-elimination mechanism, a notable difference from the anti-elimination observed in the analogous enzyme, dehydroquinate synthase (DHQS).[1][6] This elimination results in the formation of a reactive α,β-unsaturated carbonyl intermediate.

-

Reduction: The C4-keto group, formed in the initial oxidation step, is then reduced back to a hydroxyl group by NADH, which was generated in the first step. This hydride transfer likely occurs within the same substrate molecule.[1]

-

Aldol Condensation: The final step involves an intramolecular aldol condensation to form the six-membered carbocycle. Structural studies suggest that the cyclization proceeds through a boat conformation of the substrate.[1]

The active site of DOIS is located at the interface between the N-terminal and C-terminal domains of the enzyme.[1] Site-directed mutagenesis and inhibitor studies have identified key amino acid residues crucial for catalysis. Notably, Glu243 is proposed to play a role in assisting the phosphate elimination step.[1] Another critical residue, Lys-141, has been identified as a nucleophile in the active site, potentially involved in substrate recognition and the reaction pathway.[7]

Data Presentation: Enzyme Kinetics and Substrate Specificity

While precise quantitative kinetic parameters (Kcat and Km) for DOIS are not extensively reported in the available literature, studies on substrate specificity provide valuable insights into the enzyme's catalytic preferences. The enzyme exhibits a high degree of specificity for its natural substrate, D-glucose-6-phosphate. However, it can also process certain deoxy-analogs, highlighting the potential for generating novel cyclitols.

| Substrate | Product | Catalytic Efficiency (Qualitative) | Reference |

| D-Glucose-6-phosphate | This compound | High (Natural Substrate) | [5] |

| 2-deoxy-D-glucose-6-phosphate | Dideoxy-scyllo-inosose derivative | Moderate (Substrate) | [5] |

| 3-deoxy-D-glucose-6-phosphate | Dideoxy-scyllo-inosose derivative | Moderate (Substrate) | [5] |

| 4-deoxy-D-glucose-6-phosphate | No cyclization | Not a substrate | [5] |

A kinetic isotope effect of kH/kD = 2.4 has been estimated for the overall reaction, suggesting that a C-H bond cleavage step is at least partially rate-limiting.[1]

Mandatory Visualizations

DOIS Catalytic Cycle

Caption: The multi-step catalytic mechanism of this compound synthase (DOIS).

Experimental Workflow for DOIS Characterization

Caption: A typical experimental workflow for the characterization of DOIS.

Experimental Protocols

Recombinant DOIS Expression and Purification

Objective: To obtain highly pure and active DOIS for subsequent biochemical and structural studies.

Methodology (adapted from Kudo et al., 1999):

-

Gene Cloning and Expression: The gene encoding DOIS (e.g., btrC from Bacillus circulans) is cloned into a suitable expression vector (e.g., pET series) and transformed into an E. coli expression host (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors) and lysed by sonication or high-pressure homogenization.

-

Chromatographic Purification: The soluble fraction of the cell lysate is subjected to a series of chromatographic steps. A typical purification protocol may include:

-

Anion-Exchange Chromatography: Using a column such as DEAE-Sepharose to separate proteins based on charge.

-

Hydrophobic Interaction Chromatography: Employing a resin like Phenyl-Sepharose to further purify the protein based on hydrophobicity.

-

Size-Exclusion Chromatography: Using a column like Superdex 200 to separate proteins based on size and achieve final polishing.

-

-

Purity Assessment: The purity of the enzyme is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

DOIS Enzyme Activity Assay

Objective: To measure the catalytic activity of DOIS by quantifying the formation of this compound.

Methodology (adapted from Yamauchi & Kakinuma, 1992):

-

Reaction Mixture: A typical reaction mixture contains:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

D-glucose-6-phosphate (substrate)

-

NAD+ (cofactor)

-

CoCl2 (divalent metal cofactor)

-

Purified DOIS enzyme

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: The reaction is terminated by heating or the addition of an acid (e.g., perchloric acid).

-

Product Quantification: The amount of this compound formed is quantified. A common method is:

-

Derivatization: The product is converted to a volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized product is separated and quantified by GC-MS, often using selected-ion monitoring (SIM) for enhanced sensitivity and specificity.[4]

-

X-ray Crystallography of DOIS

Objective: To determine the three-dimensional structure of DOIS to gain insights into its active site architecture and catalytic mechanism.

Methodology (adapted from Nango et al., 2005):

-

Crystallization: Purified DOIS is concentrated to a suitable concentration (e.g., 4.2 mg/mL) and subjected to crystallization screening using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Crystallization Conditions: For DOIS from Bacillus circulans, crystals have been obtained using a reservoir solution containing 40% (w/v) PEG 4000, 200 mM Li2SO4, and 100 mM Tris-HCl pH 8.6.[2][5]

-

Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron radiation source.

-

Structure Determination and Refinement: The crystal structure is solved using methods such as molecular replacement (if a homologous structure is available) or multiple isomorphous replacement. The structural model is then refined against the diffraction data.

Site-Directed Mutagenesis of DOIS

Objective: To investigate the role of specific amino acid residues in the catalysis and substrate binding of DOIS.

Methodology (General Protocol):

-

Primer Design: Mutagenic primers are designed to introduce the desired amino acid substitution, deletion, or insertion into the DOIS gene.

-

PCR Amplification: The entire plasmid containing the DOIS gene is amplified using a high-fidelity DNA polymerase and the mutagenic primers.

-

Template Removal: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the template plasmid isolated from E. coli is methylated, while the newly synthesized PCR product is not).

-

Transformation and Sequencing: The mutated plasmid is transformed into E. coli, and the presence of the desired mutation is confirmed by DNA sequencing.

-

Protein Expression and Characterization: The mutant DOIS protein is then expressed, purified, and its catalytic activity and kinetic parameters are compared to the wild-type enzyme.

Conclusion and Future Perspectives

The mechanism of this compound synthase is a fascinating example of complex enzymatic catalysis, involving a series of coordinated chemical transformations. While significant progress has been made in elucidating its structural and mechanistic features, a complete quantitative understanding of its kinetics is still emerging. Further studies focusing on trapping and characterizing reaction intermediates, detailed kinetic analysis with a broader range of substrate analogs, and computational modeling will undoubtedly provide deeper insights into the catalytic prowess of this important enzyme. Such knowledge will be instrumental in the development of novel aminoglycoside antibiotics and in the chemoenzymatic synthesis of valuable carbocyclic compounds. The methodologies outlined in this guide provide a robust framework for researchers to contribute to this exciting field.

References

- 1. Kinetic isotope effect and reaction mechanism of this compound synthase derived from butirosin-producing Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation and characterization of three beta-galactosidases from Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Active site mapping of this compound synthase, the key starter enzyme for the biosynthesis of 2-deoxystreptamine. Mechanism-based inhibition and identification of lysine-141 as the entrapped nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of human erythrocyte glucose-6-phosphate dehydrogenase dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

An In-depth Technical Guide to 2-Deoxy-scyllo-inosose: Chemical Structure, Stereochemistry, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-scyllo-inosose is a pivotal carbocyclic sugar and a key biosynthetic intermediate in the production of 2-deoxystreptamine-containing aminoglycoside antibiotics, a class of potent antibacterial agents. Its unique chemical structure and stereochemistry are of significant interest to researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its enzymatic synthesis, and the analytical methods for its characterization.

Chemical Structure and Stereochemistry

This compound is a tetrahydroxycyclohexanone. The specific stereoisomer of biological importance is (2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexan-1-one.[1][2] The scyllo configuration indicates that the hydroxyl groups at positions 3, 4, and 5 are in an equatorial orientation, while the hydroxyl group at position 2 is axial, relative to the chair conformation of the cyclohexane (B81311) ring. The absence of a hydroxyl group at the C-2 position, as indicated by "2-Deoxy," is a defining feature of this molecule.

Key Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | (2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexan-1-one | [1] |

| Molecular Formula | C6H10O5 | [1] |

| Molecular Weight | 162.14 g/mol | [1] |

| SMILES | C1--INVALID-LINK--O)O)O">C@HO | [1] |

| InChI Key | GZYCZKBRQBKGJW-FSZQNWAESA-N | [1] |

| CAS Number | 78963-40-3 | [1] |

Biosynthesis of this compound

This compound is synthesized from D-glucose-6-phosphate through a multi-step enzymatic reaction catalyzed by this compound synthase (DOIS).[3][4][5][6][7][8][9][10] This enzyme is a key player in the biosynthetic pathway of aminoglycoside antibiotics in various microorganisms, including Bacillus and Streptomyces species.[3][4][9][11] The reaction requires NAD+ as a cofactor and is stimulated by the presence of Co2+ ions.[9] The proposed mechanism involves an initial oxidation at C-4 of the glucose-6-phosphate substrate, followed by phosphate (B84403) elimination, and an intramolecular aldol (B89426) condensation to form the six-membered carbocycle.[3][10][12]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on a one-pot enzymatic synthesis approach.[6][7]

Materials:

-

Polyphosphate

-

Polyphosphate glucokinase (PPGK)

-

This compound synthase (DOIS) from Bacillus circulans (BtrC)

-

NAD+

-

CoCl2

-

Tris-HCl buffer (pH 7.5)

-

Reaction vessel

Procedure:

-

Prepare a reaction mixture containing D-glucose, polyphosphate, NAD+, and CoCl2 in Tris-HCl buffer.

-

Add polyphosphate glucokinase (PPGK) to the mixture to initiate the synthesis of D-glucose-6-phosphate.

-

After a sufficient incubation period for the formation of D-glucose-6-phosphate, add this compound synthase (DOIS) to the reaction mixture.

-

Incubate the reaction at an optimal temperature (typically 25-37°C) with gentle agitation.

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using a suitable method such as GC-MS.

-

Once the reaction is complete, terminate the reaction by heat inactivation of the enzymes or by adding a quenching agent.

References

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. Kinetic isotope effect and reaction mechanism of this compound synthase derived from butirosin-producing Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-pot enzymatic synthesis of this compound from d-glucose and polyphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. tandfonline.com [tandfonline.com]

- 7. rsc.org [rsc.org]

- 8. Frontiers | Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants [frontiersin.org]

- 9. Purification and characterization of this compound synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. web.pdx.edu [web.pdx.edu]

- 11. Crystallization and X-ray analysis of this compound synthase, the key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substrate specificity of this compound synthase, the starter enzyme for 2-deoxystreptamine biosynthesis, toward deoxyglucose-6-phosphates and proposed mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 2-Deoxy-scyllo-inosose: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-scyllo-inosose (DOI), a cyclitol derivative, stands as a pivotal intermediate in the biosynthesis of a major class of clinically important aminoglycoside antibiotics, including butirosin, kanamycin, and neomycin.[1][2][3] Its unique six-membered carbocyclic structure, featuring multiple stereocenters, also makes it a valuable chiral building block for the synthesis of various pharmaceuticals and fine chemicals.[2][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological role.

Physical and Chemical Properties

This compound, with the IUPAC name (2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexan-1-one, is a white, crystalline solid.[5][6] While extensive data on its physical properties is limited, the following table summarizes the key known and computed characteristics.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₅ | [5] |

| Molecular Weight | 162.14 g/mol | [5] |

| Monoisotopic Mass | 162.052823 Da | [5] |

| Appearance | White crystalline powder | |

| Melting Point | Not explicitly reported | |

| Solubility | Soluble in water. A purification method involves dissolving the crude product in methanol (B129727) and inducing crystallization by adding ethanol. | [7] |

| Stability | Sensitive to light and heat, which can cause oxidation or isomerization. A slight decrease in titer was observed after 50 hours of fermentation, suggesting some instability in solution over time. | [6][7] |

Spectral Data:

-

Mass Spectrometry (MS): Analysis of this compound is often performed after derivatization, for example, as the tetra-O-trimethylsilyl (TMS) ether or as an oxime adduct. For the oxime adduct with O-(4-nitrobenzyl)hydroxylamine, a specific mass transition of m/z 315.3 > 164.3 is observed in positive ion mode ESI-MS/MS.[7]

Biosynthesis and Biological Role

This compound is a key intermediate in the biosynthetic pathway of 2-deoxystreptamine-containing aminoglycoside antibiotics.[1] It is synthesized from the primary metabolite D-glucose-6-phosphate (G6P) in a multi-step reaction catalyzed by the enzyme this compound synthase (DOIS).[8][9] This enzyme utilizes NAD+ as a cofactor.[8]

The biosynthetic pathway is a critical target for metabolic engineering to enhance the production of aminoglycoside antibiotics.[2] Beyond its role in antibiotic synthesis, it has been postulated that this compound or its derivatives may function as signaling molecules or transporters in some organisms.[6]

Signaling Pathway Diagram

The biosynthesis of this compound from D-glucose-6-phosphate is a key step in the formation of the 2-deoxystreptamine (B1221613) core of many aminoglycoside antibiotics. The subsequent conversion to 2-deoxy-scyllo-inosamine (B1216308) is also a critical step in this pathway.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a one-pot enzymatic synthesis from D-glucose.

Materials:

-

This compound synthase (DOIS), e.g., recombinant BtrC from Bacillus circulans

-

Hexokinase

-

D-glucose

-

ATP (Adenosine triphosphate)

-

NAD+ (Nicotinamide adenine (B156593) dinucleotide)

-

CoCl₂

-

Tris-HCl buffer (pH 7.7)

-

Reaction vessel

-

Incubator/shaker

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, D-glucose, ATP, NAD+, and CoCl₂.

-

Add hexokinase to the mixture to initiate the phosphorylation of D-glucose to D-glucose-6-phosphate.

-

After a suitable incubation period for the formation of G6P, add the purified DOIS enzyme to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the DOIS enzyme (typically around 30-37°C) with gentle agitation.

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing for the formation of this compound using a suitable method such as GC-MS after derivatization.

-

Upon completion of the reaction, the product can be purified from the reaction mixture.

Purification of Recombinant this compound Synthase (DOIS)

This protocol outlines the purification of recombinant DOIS (BtrC) from E. coli.[9]

Materials:

-

E. coli cell lysate overexpressing the DOIS enzyme

-

Tris-HCl buffer (pH 7.7)

-

(NH₄)₂SO₄

-

CoCl₂

-

Hi-Load 26/60 Superdex 200pg column

-

Hi-Load 16/10 Phenyl Sepharose HP column

-

FPLC system

-

Centrifugal concentrator

Procedure:

-

Clarify the E. coli cell lysate by centrifugation.

-

Subject the supernatant to FPLC on a Hi-Load 26/60 Superdex 200pg column (size exclusion chromatography).

-

Combine and concentrate the fractions containing the DOIS enzyme.

-

Load the concentrated protein solution onto a Hi-Load 16/10 Phenyl Sepharose HP column (hydrophobic interaction chromatography) equilibrated with buffer containing 1 M (NH₄)₂SO₄.

-

Elute the bound protein using a decreasing linear gradient of (NH₄)₂SO₄.

-

Collect the fractions containing the purified DOIS enzyme.

-

Exchange the buffer and concentrate the purified enzyme. Store at -80°C.

Analytical Method: GC-MS Analysis

This protocol describes the quantitative analysis of this compound by GC-MS after derivatization.[7]

Materials:

-

Sample containing this compound

-

Methanol/water (1:2, v/v)

-

O-(4-nitrobenzyl)hydroxylamine hydrochloride

-

UPLC-ESI-MS/MS system

Procedure:

-

To 100 µL of the sample, add 300 µL of methanol/water (1:2, v/v) and 40 µL of O-(4-nitrobenzyl)hydroxylamine hydrochloride (35 mg/mL).

-

Incubate the mixture at 60°C for 30 minutes to form the oxime adduct.

-

Evaporate the solvent to dryness under vacuum.

-

Reconstitute the residue in 100 µL of methanol.

-

Inject an aliquot into the UPLC-ESI-MS/MS system for analysis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the production and analysis of this compound.

References

- 1. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. This compound | C6H10O5 | CID 10583108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Deoxy-4-epi-scyllo-inosose (DEI) is the Product of EboD, A Highly Conserved Dehydroquinate Synthase-like Enzyme in Bacteria and Eustigmatophyte Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystallization and X-ray analysis of this compound synthase, the key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources and Biosynthesis of 2-Deoxy-scyllo-inosose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-scyllo-inosose (DOI) is a crucial carbocyclic intermediate in the biosynthesis of a major class of clinically important aminoglycoside antibiotics, including butirosin (B1197908), neomycin, kanamycin, and gentamicin.[1][2] Its unique chemical structure also makes it a valuable starting material for the synthesis of various pharmaceuticals and fine chemicals. This technical guide provides an in-depth overview of the natural sources of DOI-producing organisms, the biosynthetic pathways involved, and experimental protocols for its production and analysis.

Natural Producing Organisms

This compound is not a final metabolic product but rather a key precursor molecule. Therefore, it is found in microorganisms that synthesize 2-deoxystreptamine-containing aminoglycoside antibiotics. The primary natural sources of DOI are bacteria, particularly species belonging to the genera Bacillus and Streptomyces.

| Organism Species | Aminoglycoside Produced | Reference |

| Bacillus circulans | Butirosin | [3][4][5][6] |

| Streptomyces tenebrarius | Tobramycin | [3] |

| Micromonospora echinospora | Gentamicin | [3] |

| Streptomyces kanamyceticus | Kanamycin | [3][7] |

| Streptomyces fradiae | Neomycin | [2] |

| Streptoalloteichus hindustanus | Not specified | [3] |

While not natural producers of DOI itself, it is noteworthy that organisms such as Nostoc punctiforme and Sporocytophaga myxococcoides produce a related enzyme that synthesizes a novel cyclitol, 2-deoxy-4-epi-scyllo-inosose, from mannose 6-phosphate.[8][9]

Biosynthesis of this compound

The biosynthesis of DOI is initiated from the primary metabolite D-glucose-6-phosphate (G6P). The key enzymatic step is the conversion of G6P to DOI, a reaction catalyzed by the enzyme this compound synthase (DOIS).[4][5] This enzyme is a member of the sugar phosphate (B84403) cyclase family.[1] The biosynthesis of 2-deoxystreptamine (B1221613), the core of many aminoglycosides, proceeds from DOI.

The biosynthetic pathway from G6P to 2-deoxystreptamine involves a series of enzymatic reactions:

-

Carbocycle Formation: this compound synthase (DOIS) catalyzes the conversion of D-glucose-6-phosphate to this compound.[4][5]

-

Transamination: A PLP-dependent aminotransferase converts DOI to 2-deoxy-scyllo-inosamine (B1216308).[1]

-

Oxidation: In the butirosin and neomycin pathways, 2-deoxy-scyllo-inosamine is oxidized to 2-deoxy-3-keto-scyllo-inosamine by two different enzymes: a radical SAM dehydrogenase (BtrN) in the butirosin pathway and a Zn-dependent dehydrogenase (NeoA) in the neomycin pathway.[1]

Enhanced Production of this compound

Metabolic engineering has been successfully employed to enhance the production of DOI. By redirecting carbon flux towards the precursor G6P and overexpressing the DOIS enzyme, significant increases in DOI titers have been achieved.

Production in Metabolically Engineered Bacillus subtilis**

A study by Park et al. (2017) demonstrated high-level production of DOI in engineered Bacillus subtilis.[3] Key modifications included the disruption of genes encoding glucose-6-phosphate isomerase (pgi) and phosphoglucomutase (pgcA) to increase the intracellular pool of G6P.[3] Different codon-optimized DOIS genes were then expressed in these engineered strains.

| Strain | Genotype | DOI Synthase Gene | DOI Titer (g/L) |

| BSDOI-2 | Wild-type | btrC (B. circulans) | ~2.3 |

| BSDOI-15 | Δpgi ΔpgcA | codon-optimized tobC (S. tenebrarius) | up to 37.2 |

Fed-batch fermentation of the BSDOI-15 strain using a dual carbon source of glycerol (B35011) and glucose yielded the highest reported DOI titer of 38.0 g/L.[3]

Production in Photosynthetic Cyanobacteria

For a more sustainable approach, DOI has been produced in the cyanobacterium Synechococcus elongatus PCC 7942.[10] By expressing the btrC gene from Bacillus circulans, researchers achieved a DOI production of 400 mg/L without the need for an external carbon source, utilizing G6P synthesized through photosynthesis.[10]

Experimental Protocols

Purification of this compound Synthase from Bacillus circulans

This protocol is based on the work of Kudo et al. (1999).[6]

a. Cell Culture and Lysis:

-

Culture Bacillus circulans SANK 72073 in a suitable medium to induce butirosin production.

-

Harvest cells by centrifugation and wash with a buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Resuspend cells in the same buffer containing a protease inhibitor cocktail and lyse by sonication or French press.

-

Clarify the lysate by ultracentrifugation.

b. Chromatographic Purification:

-

Anion-Exchange Chromatography: Load the supernatant onto a Q-Sepharose column and elute with a linear gradient of NaCl.

-

Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium (B1175870) sulfate, and apply to a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate.

-

Gel Filtration Chromatography: Concentrate the active fractions and apply to a Superdex 200 column equilibrated with a suitable buffer.

c. Enzyme Activity Assay:

-

The activity of DOIS can be determined by measuring the formation of DOI from G6P.

-

The reaction mixture should contain the enzyme fraction, G6P, NAD+, and Co²⁺ in a suitable buffer.

-

The reaction can be stopped by adding acid, and the product can be quantified by HPLC.

Fed-Batch Fermentation for DOI Production in Engineered B. subtilis

This protocol is a generalized procedure based on the study by Park et al. (2017).[3][11]

a. Strain and Media:

-

Use the engineered B. subtilis strain BSDOI-15 (Δpgi ΔpgcA, expressing codon-optimized tobC).

-

Prepare a suitable fermentation medium containing a primary carbon source (e.g., glycerol), nitrogen source, salts, and trace elements.

b. Fermentation Conditions:

-

Inoculate a seed culture and grow to a suitable optical density.

-

Transfer the seed culture to the fermenter.

-

Maintain the temperature, pH, and dissolved oxygen at optimal levels for B. subtilis growth and DOI production.

-

After an initial growth phase on glycerol, initiate a fed-batch strategy by adding a concentrated glucose solution at a controlled rate.

c. DOI Quantification:

-

Periodically withdraw samples from the fermenter.

-

Centrifuge to remove cells.

-

Analyze the supernatant for DOI concentration using HPLC.

Conclusion

The natural production of this compound is intrinsically linked to the biosynthesis of aminoglycoside antibiotics in various bacterial species. While these natural sources provide the genetic blueprint for DOI synthesis, significant advancements in metabolic engineering have enabled the high-titer production of this valuable intermediate in heterologous hosts like Bacillus subtilis. Furthermore, the development of photosynthetic production systems in cyanobacteria offers a promising avenue for sustainable and carbon-neutral synthesis. The detailed understanding of the biosynthetic pathways and the availability of robust experimental protocols are crucial for leveraging DOI in the development of novel pharmaceuticals and other valuable chemicals.

References

- 1. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of this compound synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purification and characterization of this compound synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Parallel pathways in the biosynthesis of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Deoxy-4-epi-scyllo-inosose (DEI) is the Product of EboD, A Highly Conserved Dehydroquinate Synthase-like Enzyme in Bacteria and Eustigmatophyte Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants [frontiersin.org]

Unraveling the Foundations: An In-depth Technical Guide to the Early Studies of 2-Deoxystreptamine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxystreptamine (B1221613) (DOS) is a C7N aminocyclitol that forms the central scaffold of a large number of clinically important aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin. The elucidation of its biosynthetic pathway has been a cornerstone of natural product chemistry and has paved the way for the engineered biosynthesis of novel antibiotic derivatives. This technical guide delves into the seminal early studies that laid the groundwork for our current understanding of DOS biosynthesis, focusing on the key enzymatic transformations, the experimental methodologies employed, and the quantitative data that underpinned these discoveries.

The Core Biosynthetic Pathway: From Glucose-6-Phosphate to 2-Deoxystreptamine

The early research, primarily conducted in the 1970s and 1980s, established that the biosynthesis of 2-deoxystreptamine initiates from the primary metabolite D-glucose-6-phosphate and proceeds through a series of enzymatic reactions. The core pathway involves the cyclization of the sugar phosphate (B84403), followed by two amination steps and a dehydrogenation reaction.

The key enzymatic steps identified in these pioneering studies are:

-

Cyclization: D-Glucose-6-phosphate is converted to 2-deoxy-scyllo-inosose (DOI) by the enzyme this compound synthase (DOIS).

-

First Amination: The keto group of DOI is aminated to form 2-deoxy-scyllo-inosamine (B1216308). This reaction is catalyzed by an aminotransferase.

-

Oxidation: The hydroxyl group at C-3 of 2-deoxy-scyllo-inosamine is oxidized to a keto group.

-

Second Amination: A second transamination reaction introduces an amino group at C-1, yielding 2-deoxystreptamine.

The logical workflow for the elucidation of this pathway is depicted below:

Caption: Logical workflow for the elucidation of the 2-deoxystreptamine biosynthetic pathway.

Key Enzymes and Their Early Characterization

The initial understanding of the enzymes involved in DOS biosynthesis came from studies using cell-free extracts of aminoglycoside-producing organisms, primarily from the genera Streptomyces and Bacillus.

This compound Synthase (DOIS)

This enzyme catalyzes the critical cyclization of D-glucose-6-phosphate to form the carbocyclic intermediate, this compound. Early work focused on demonstrating its activity in cell-free systems and later moved towards its purification and characterization.

Quantitative Data from Early Studies:

| Enzyme Source | Substrate | Km | kcat | Optimal pH | Optimal Temp. | Reference |

| Bacillus circulans | D-Glucose-6-Phosphate | 9.0 x 10-4 M | 7.3 x 10-2 s-1 | Not Reported | Not Reported | [1] |

| Bacillus circulans | NAD+ | 1.7 x 10-4 M | - | Not Reported | Not Reported | [1] |

Experimental Protocol: Purification of this compound Synthase from Bacillus circulans [1]

This protocol describes the first purification of DOIS to electrophoretic homogeneity.

-

Cell Lysis: Frozen cells of Bacillus circulans were suspended in a buffer containing Tris-HCl, EDTA, and dithiothreitol (B142953) and disrupted by sonication.

-

Streptomycin (B1217042) Sulfate (B86663) Precipitation: Nucleic acids were removed by the addition of streptomycin sulfate solution.

-

Ammonium (B1175870) Sulfate Fractionation: The protein was precipitated by the gradual addition of ammonium sulfate. The fraction precipitating between 40% and 60% saturation was collected.

-

Anion Exchange Chromatography: The protein solution was applied to a DEAE-Sephacel column and eluted with a linear gradient of KCl.

-

Hydrophobic Interaction Chromatography: The active fractions were applied to a Phenyl-Sepharose CL-4B column and eluted with a decreasing gradient of ammonium sulfate.

-

Gel Filtration Chromatography: The final purification step was performed on a Sephacryl S-200 column.

Aminotransferases

At least two distinct aminotransferase activities were proposed in the early studies, responsible for the two amination steps. One of the earliest characterized was an L-glutamine-dependent aminotransferase from Streptomyces fradiae.

Quantitative Data from Early Studies:

| Enzyme Source | Molecular Weight (Estimated) | Amino Donor | Reference |

| Streptomyces fradiae | 130,000 Daltons | L-glutamine | [2] |

Experimental Protocol: Assay for Aminotransferase Activity in Streptomyces fradiae Cell-Free Extracts [2]

-

Preparation of Cell-Free Extract: Mycelia of S. fradiae were harvested, washed, and disrupted by sonication in a phosphate buffer. The homogenate was centrifuged to obtain a clear supernatant.

-

Reaction Mixture: The standard assay mixture contained this compound, L-glutamine, pyridoxal (B1214274) phosphate, and the cell-free extract in a phosphate buffer.

-

Incubation: The reaction was incubated at 37°C for a specified time.

-

Termination and Analysis: The reaction was stopped by heating. The formation of the aminated product, 2-deoxy-scyllo-inosamine, was determined by chromatographic and colorimetric methods.

Elucidation of the Pathway through Isotopic Labeling and Mutant Studies

Pioneering work using isotopically labeled precursors and blocked mutants was instrumental in piecing together the biosynthetic puzzle of 2-deoxystreptamine.

Feeding Studies with Labeled Precursors

Feeding experiments with isotopically labeled glucose were crucial for tracing the origin of the carbon atoms in the DOS core and for understanding the stereochemistry of the reactions.

Experimental Protocol: Feeding of Deuterium-Labeled Glucose to Streptomyces ribosidificus [3]

-

Precursor Synthesis: D-[6,6-2H2]glucose, D-(6R)-[6-2H1]glucose, and D-(6S)-[6-2H1]glucose were synthesized.

-

Fermentation: The labeled glucose precursors were added to the culture medium of S. ribosidificus at the time of inoculation.

-

Antibiotic Isolation: After fermentation, the antibiotic ribostamycin (B1201364) (which contains a DOS moiety) was isolated from the culture broth by ion-exchange chromatography.

-

Analysis: The isolated ribostamycin was hydrolyzed to obtain 2-deoxystreptamine. The incorporation and stereospecificity of the deuterium (B1214612) labels were analyzed by field desorption mass spectrometry and 2H NMR spectroscopy.

The results of these experiments demonstrated that both hydrogens from the C-6 of glucose are incorporated into the C-2 position of 2-deoxystreptamine, providing key insights into the cyclization mechanism.[3]

Use of Blocked Mutants

The isolation of mutants blocked in the biosynthesis of DOS was a powerful tool for accumulating and identifying pathway intermediates.

Experimental Protocol: Isolation and Characterization of an Intermediate using a DOS- Mutant of Bacillus circulans [4]

-

Mutant Generation: A mutant of Bacillus circulans unable to produce butirosin (B1197908) (a DOS-containing antibiotic) was generated by mutagenesis.

-

Fermentation and Intermediate Isolation: The mutant was cultured, and the fermentation broth was analyzed for the accumulation of novel compounds. An intermediate, designated S-11-P, was isolated.

-

Structural Elucidation: The structure of S-11-P was determined by spectroscopic methods.

-

Feeding to the Mutant: S-11-P was fed to the DOS- mutant, and the production of butirosin was restored, confirming its status as a pathway intermediate.

This study was critical in identifying a key intermediate and confirming the proposed biosynthetic sequence.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core biosynthetic pathway and a typical experimental workflow for enzyme characterization from the early studies.

Caption: The core biosynthetic pathway of 2-deoxystreptamine as elucidated by early studies.

Caption: A typical experimental workflow for the characterization of a biosynthetic enzyme.

Conclusion

The early investigations into the biosynthesis of 2-deoxystreptamine were triumphs of classical biochemical and microbiological research. Through a combination of isotopic labeling, mutant analysis, and in vitro enzymatic studies, the foundational pathway from a simple sugar to a complex aminocyclitol was delineated. These seminal studies not only provided a deep understanding of the biosynthesis of a crucial antibiotic scaffold but also laid the methodological groundwork for the field of natural product biosynthesis. The knowledge gleaned from this early work continues to be highly relevant for modern synthetic biology and drug development efforts aimed at creating novel and more effective aminoglycoside antibiotics.

References

- 1. Purification and characterization of this compound synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism and stereochemistry of the biosynthesis of 2-deoxystreptamine and neosamine C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthetic pathway of 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Deoxy-scyllo-inosose in Microbial Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Deoxy-scyllo-inosose (DOI) is a critical carbocyclic intermediate in the biosynthesis of a large family of clinically important aminoglycoside antibiotics, including butirosin (B1197908), neomycin, kanamycin, and gentamicin. Produced from D-glucose-6-phosphate by the enzyme this compound synthase (DOIS), DOI serves as the central scaffold upon which further enzymatic modifications build the final complex antibiotic structures. Understanding the function and biosynthesis of DOI is paramount for the rational design of novel aminoglycosides to combat rising antibiotic resistance. This technical guide provides an in-depth exploration of the biosynthesis of DOI, the downstream enzymatic conversions leading to the core aminocyclitol 2-deoxystreptamine (B1221613) (DOS), and the intricate regulatory networks that govern its production in various microbial systems. Furthermore, this guide details key experimental protocols and presents a workflow for the metabolic engineering of microorganisms to enhance DOI production, a strategy with significant potential for industrial applications.

Introduction to this compound (DOI)

This compound is a six-membered carbocycle that represents the first committed intermediate in the biosynthetic pathway of 2-deoxystreptamine (DOS)-containing aminoglycoside antibiotics[1][2]. These antibiotics are a cornerstone in the treatment of severe bacterial infections. The biosynthesis of DOI is a key step that dictates the overall production of these vital secondary metabolites. The enzyme responsible for this crucial transformation is this compound synthase (DOIS), which catalyzes the cyclization of D-glucose-6-phosphate[3][4][5][6].

The Biosynthetic Pathway of 2-Deoxystreptamine from Glucose-6-Phosphate

The conversion of the primary metabolite D-glucose-6-phosphate to the central aminoglycoside scaffold, 2-deoxystreptamine, is a multi-step enzymatic process.

Formation of this compound (DOI)

The biosynthesis commences with the intricate intramolecular cyclization of D-glucose-6-phosphate to form DOI, a reaction catalyzed by DOI synthase (DOIS)[3][4][5][6]. This enzyme is a member of the sugar phosphate (B84403) cyclase family and its mechanism is proposed to involve an oxidation-reduction-elimination-cyclization sequence[7][8]. The reaction requires NAD+ as a cofactor[8]. The gene encoding DOI synthase, often designated as btrC in butirosin-producing organisms, is a key genetic marker for identifying potential aminoglycoside producers[9].

Conversion of DOI to 2-Deoxystreptamine (DOS)

Following its synthesis, DOI undergoes a series of enzymatic modifications to yield 2-deoxystreptamine. This part of the pathway involves at least two key enzymatic steps:

-

Transamination: An L-glutamine:this compound aminotransferase catalyzes the transfer of an amino group from L-glutamine to DOI, forming 2-deoxy-scyllo-inosamine[10].

-

Second Transamination/Dehydrogenation: A subsequent dehydrogenase and a second aminotransferase are required to introduce the second amino group and generate the final 2-deoxystreptamine core[2].

The genes encoding these enzymes are typically clustered together with the DOI synthase gene in the biosynthetic gene clusters of aminoglycoside-producing microorganisms[9][10].

Quantitative Data on DOI Synthase

The kinetic parameters of DOI synthase provide valuable insights into its efficiency and substrate affinity. While data is limited, studies on the enzyme from Bacillus circulans have provided the following values:

| Enzyme Source | Substrate | Km (M) | kcat (s-1) | Reference |

| Bacillus circulans | D-Glucose-6-Phosphate | 9.0 x 10-4 | 7.3 x 10-2 | [8] |

| Bacillus circulans | NAD+ | 1.7 x 10-4 | - | [8] |

A kinetic isotope effect of kH/kD = 2.4 has been observed for the DOI synthase from Bacillus circulans, suggesting that the hydride abstraction and return occur within the same glucose molecule[7][8]. Further comparative kinetic data from other aminoglycoside-producing organisms such as Streptomyces and Micromonospora are needed for a more comprehensive understanding of this enzyme family.

Regulation of DOI Biosynthesis

The production of secondary metabolites, including aminoglycosides, is tightly regulated in microorganisms to ensure their synthesis occurs at the appropriate growth phase and in response to specific environmental cues. The regulation of DOI biosynthesis is integrated into the broader regulatory networks controlling antibiotic production.

Cluster-Situated Regulators

Biosynthetic gene clusters for aminoglycosides often contain one or more regulatory genes, known as cluster-situated regulators (CSRs)[1][11]. These regulators can act as activators or repressors of the biosynthetic genes, including the DOI synthase gene. For instance, in the butirosin biosynthetic cluster, several open reading frames with potential regulatory functions have been identified in proximity to the btrC gene[8][12].

Global Regulatory Networks

The expression of aminoglycoside biosynthetic genes is also influenced by global regulatory networks that respond to nutritional signals and cellular stress. In Streptomyces, a major producer of antibiotics, small signaling molecules called gamma-butyrolactones (GBLs) play a crucial role in triggering the onset of secondary metabolism[8][13]. A-factor from Streptomyces griseus, for example, initiates a signaling cascade involving the receptor protein ArpA and the key transcriptional activator AfsA, which in turn can influence the expression of antibiotic biosynthetic gene clusters[14][15]. While a direct link to DOI synthase gene regulation is still under investigation, it is likely that these global regulators exert control over the entire biosynthetic pathway.

Experimental Protocols

Assay for this compound Synthase (DOIS) Activity

This protocol is adapted from methods used for the characterization of DOIS and similar enzymes.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

D-Glucose-6-phosphate (G6P) solution (10 mM)

-

NAD+ solution (5 mM)

-

CoCl2 solution (10 mM)

-

Purified DOIS enzyme preparation

-

O-(4-nitrobenzyl)hydroxylamine hydrochloride solution (for derivatization)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

50 µL of 50 mM Tris-HCl (pH 7.5)

-

10 µL of 10 mM G6P

-

10 µL of 5 mM NAD+

-

5 µL of 10 mM CoCl2

-

Add purified DOIS enzyme (e.g., 10-50 µg)

-

Adjust the final volume to 100 µL with sterile water.

-

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by heating at 100°C for 5 minutes.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Derivatization of DOI for HPLC analysis:

-

Take an aliquot of the supernatant and add O-(4-nitrobenzyl)hydroxylamine hydrochloride solution.

-

Incubate at 60°C for 30 minutes to form the oxime derivative of DOI[16].

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 HPLC column.

-

Elute with a suitable mobile phase (e.g., a gradient of methanol (B129727) and water).

-

Detect the DOI-oxime derivative by monitoring the absorbance at a specific wavelength (e.g., 280 nm or as determined by the derivative's absorption maximum).

-

Quantify the amount of DOI produced by comparing the peak area to a standard curve of derivatized DOI.

-

Heterologous Expression and Purification of DOI Synthase

This protocol provides a general workflow for producing and purifying recombinant DOI synthase, for example, the btrC gene product from Bacillus circulans.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (Lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM)

-

Elution buffer (Lysis buffer with a high imidazole concentration, e.g., 250 mM)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE reagents

Procedure:

-

Cloning: Clone the DOI synthase gene (e.g., btrC) into the expression vector.

-

Transformation: Transform the expression plasmid into the E. coli expression strain.

-

Expression:

-

Grow a culture of the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein production.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification:

-

Equilibrate the Ni-NTA column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged DOI synthase with elution buffer.

-

-

Analysis:

-

Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the recombinant protein.

-

Perform a buffer exchange to a suitable storage buffer.

-

Metabolic Engineering for Enhanced DOI Production

Metabolic engineering strategies can be employed to increase the production of DOI in microbial hosts. A common approach involves redirecting the carbon flux from primary metabolism towards the DOI biosynthetic pathway. The following workflow describes a strategy for enhancing DOI production in Bacillus subtilis.

This workflow involves the following key steps:

-

Host Strain Modification: The genes pgi (encoding glucose-6-phosphate isomerase) and pgcA (encoding phosphoglucomutase) are knocked out in Bacillus subtilis. This blocks the entry of glucose-6-phosphate into glycolysis and the pentose (B10789219) phosphate pathway, thereby increasing the intracellular pool of this precursor for DOI synthesis.

-

Heterologous Expression: A codon-optimized DOI synthase gene, such as tobC from the tobramycin (B1681333) producer Streptomyces tenebrarius, is cloned into an expression vector and introduced into the engineered B. subtilis host.

-

Fed-Batch Fermentation: The recombinant strain is cultivated in a fed-batch fermentation process. This allows for high-cell-density cultivation and controlled feeding of substrates to maximize DOI production.

Conclusion

This compound stands as a central molecule in the microbial production of a vital class of antibiotics. A thorough understanding of its biosynthesis, regulation, and the enzymes involved is crucial for the future of aminoglycoside antibiotic development. The methodologies and data presented in this technical guide provide a foundation for researchers and drug development professionals to explore this important area of microbial secondary metabolism. Further research into the kinetic properties of DOI synthases from diverse microorganisms and the specific regulatory mechanisms controlling their expression will undoubtedly pave the way for the development of novel and more effective aminoglycoside antibiotics.

References

- 1. Construction and Analysis of Two Genome-scale Deletion Libraries for Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants [frontiersin.org]

- 7. Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extended sequence and functional analysis of the butirosin biosynthetic gene cluster in Bacillus circulans SANK 72073 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fed-Batch Biomolecule Production by Bacillus subtilis: A State of the Art Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Butirosin-biosynthetic gene cluster from Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characterization and utilization of methyltransferase for apramycin production in Streptoalloteichus tenebrarius - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Transcriptional Activation of Biosynthetic Gene Clusters in Filamentous Fungi [frontiersin.org]

- 16. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Evolutionary Relationship of DOI Synthase to Dehydroquinate Synthase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-deoxy-scyllo-inosose (DOI) synthase and 3-dehydroquinate (B1236863) (DHQ) synthase are homologous enzymes belonging to the sugar phosphate (B84403) cyclase (SPC) superfamily. Both enzymes catalyze a remarkable multi-step reaction to form a carbocycle from a sugar phosphate precursor, utilizing a common NAD⁺-dependent oxidative-reductive mechanism. DHQ synthase is a key enzyme in the shikimate pathway, essential for the biosynthesis of aromatic amino acids in bacteria, plants, and fungi, making it a validated target for herbicides and antimicrobial agents. DOI synthase channels glucose-6-phosphate into the biosynthesis of 2-deoxystreptamine, a core component of many clinically important aminoglycoside antibiotics. Despite their similar catalytic strategies and shared ancestry, these enzymes exhibit significant differences in substrate specificity, stereochemistry of the reaction, and active site architecture, reflecting a divergent evolution from a common ancestor to fulfill distinct metabolic roles. This technical guide provides a comprehensive analysis of the evolutionary relationship, comparative structural and functional data, detailed experimental protocols, and key metabolic pathways involving these two crucial enzymes.

Evolutionary Relationship and Phylogenetic Analysis

DOI synthase and DHQ synthase are members of the sugar phosphate cyclase (SPC) superfamily, a group of enzymes that catalyze the cyclization of sugar phosphates. Phylogenetic analysis of the SPC superfamily reveals that DOI synthase and DHQ synthase form distinct clades, suggesting they diverged from a common ancestral enzyme. This divergence likely occurred to accommodate different metabolic needs: the synthesis of essential aromatic compounds (DHQ synthase) versus the production of secondary metabolites like aminoglycoside antibiotics (DOI synthase).

Below is a logical representation of their evolutionary relationship within the broader context of the sugar phosphate cyclase superfamily.

Comparative Structural and Functional Analysis

While both enzymes catalyze a complex series of reactions within a single active site, there are key structural and functional distinctions.

Quantitative Data Comparison